2-Hydrazino-4-(2-pyridyl)pyrimidine

Description

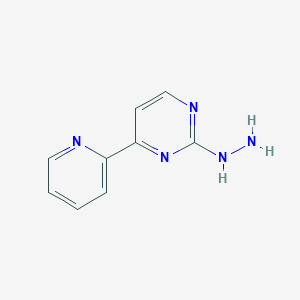

2-Hydrazino-4-(2-pyridyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a hydrazine group at position 2 and a pyridyl group at position 3. This structure confers unique electronic and coordination properties, making it valuable in coordination chemistry and materials science.

Properties

Molecular Formula |

C9H9N5 |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(4-pyridin-2-ylpyrimidin-2-yl)hydrazine |

InChI |

InChI=1S/C9H9N5/c10-14-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,10H2,(H,12,13,14) |

InChI Key |

IGNLHPWFKZHBCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 2-Hydrazino-4-(2-pyridyl)pyrimidine with structurally related hydrazino-pyrimidines and pyridyl-substituted heterocycles, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

Key Observations :

- The trifluoromethyl substituent (CF₃) increases lipophilicity and stability, as seen in 2-Hydrazino-4-(trifluoromethyl)pyrimidine, which has a lower melting point (99–101°C) compared to the methyl derivative (240–242°C) . This suggests weaker intermolecular forces in the CF₃ analog.

- The pyridyl group in the target compound likely enhances coordination ability due to its nitrogen lone pairs, similar to pyridyl-containing naphtholate complexes, which exhibit strong luminescence and catalytic activity .

Key Comparisons :

- Analytical Chemistry : The trifluoromethyl derivative is used in hormone analysis due to its derivatization efficiency and compatibility with mass spectrometry . In contrast, the pyridyl analog is more suited for coordination-driven applications.

- Synthetic Utility: The methyl derivative (2-Hydrazino-6-methylpyrimidin-4-one) serves as a precursor for isotopic labeling, leveraging its hydrazine group for azide synthesis .

- Bioactivity: Morpholine-substituted hydrazino-pyrimidines (e.g., 4-(6-Hydrazino-4-pyrimidinyl)morpholine) may exhibit improved pharmacokinetic properties, as morpholine is a common solubilizing group in drug design .

Structural and Electronic Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The CF₃ group (electron-withdrawing) in 2-Hydrazino-4-(trifluoromethyl)pyrimidine increases electrophilicity, aiding in nucleophilic derivatization reactions . The pyridyl group (electron-withdrawing via resonance) enhances π-backbonding in metal complexes, stabilizing low-oxidation-state metals (e.g., Re, Tc) .

Coordination Modes :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydrazino-4-(2-pyridyl)pyrimidine, and what critical parameters influence yield and purity?

- Methodological Answer : A common approach involves refluxing hydrazine hydrate with a precursor pyrimidine derivative in ethanol (e.g., analogous to the synthesis of 2-hydrazino-7-methyl-3-phenyl-tetrahydro-pyrido-thieno-pyrimidinone, which achieved 52% yield after recrystallization from ethanol) . Key parameters include reaction time, stoichiometric ratios, and solvent choice. Ethanol is preferred due to its ability to dissolve intermediates while enabling efficient recrystallization. Impurities often arise from incomplete hydrazine substitution or side reactions; TLC monitoring and iterative recrystallization (using ethanol or ethanol/water mixtures) are recommended for purification .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm hydrazino and pyridyl substituents (NIST-standardized spectra for pyrimidine derivatives are critical for comparison) .

- Chromatography : HPLC with UV detection (λ ~260–280 nm, typical for pyrimidines) to assess purity.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Discrepancies in reported melting points (e.g., 178–180°C vs. >320°C in older studies) highlight the need for rigorous drying and controlled heating rates .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Hydrazino groups are prone to oxidation and hydrolysis. Stability studies should:

- Test aqueous solutions at pH 2–9 (buffered) under nitrogen to minimize oxidation.

- Monitor degradation via UV-Vis spectral shifts (e.g., loss of hydrazino peaks at ~300 nm).

- Store solids in inert atmospheres at ≤–20°C, as hydrazines often degrade at room temperature .

Advanced Research Questions

Q. How can contradictions in literature data on 2-Hydrazino-pyrimidine derivatives be resolved, particularly regarding synthesis outcomes and spectral assignments?

- Methodological Answer : Discrepancies (e.g., melting points, solubility) often stem from:

- Synthetic Conditions : Trace metal catalysts or solvent impurities (e.g., residual acetic acid in ethanol) may alter reaction pathways. Replicate methods with strict solvent drying (e.g., molecular sieves) .

- Characterization Artifacts : Compare spectra with authenticated standards from NIST or peer-reviewed studies . For disputed structures, use X-ray crystallography or high-resolution mass spectrometry (HRMS) to unambiguously confirm molecular composition .

Q. What computational and experimental strategies are effective in elucidating the reactivity of the hydrazino group in this compound?

- Methodological Answer :

- DFT Calculations : Model nucleophilic attack or redox behavior of the hydrazino group using Gaussian or ORCA software. Compare HOMO/LUMO energies with experimental redox potentials (cyclic voltammetry) .

- Kinetic Studies : Track hydrazine loss under oxidative conditions (e.g., HO) via stopped-flow UV-Vis. Rate constants can inform drug design or catalytic applications .

Q. How can researchers design experiments to explore the biological activity of this compound while addressing potential cytotoxicity?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases, dehydrogenases) linked to pyrimidine metabolism. Use pyridazinone analogs (known for antihypertensive activity) as reference compounds .

- Cytotoxicity Mitigation : Pre-test in HEK293 or HepG2 cells with MTT assays. If toxicity is observed, modify the hydrazino group via acetylation or replace the pyridyl substituent with less reactive moieties .

Methodological Framework for Hypothesis-Driven Research

Q. What theoretical frameworks guide the investigation of this compound’s electronic properties and their impact on reactivity?

- Methodological Answer : Apply Frontier Molecular Orbital (FMO) Theory to predict sites of electrophilic/nucleophilic attack. Correlate computed Fukui indices with experimental substituent effects (e.g., electron-withdrawing groups on the pyridyl ring stabilizing the hydrazino moiety) .

Q. How should researchers address challenges in replicating synthetic procedures for this compound across laboratories?

- Methodological Answer :

- Standardization : Document exact grades of hydrazine hydrate (e.g., 98% vs. 64% purity) and solvent batch sources (e.g., ethanol denatured with vs. without benzene).

- Collaborative Validation : Use platforms like PubChem or Reaxys to share detailed protocols and raw spectral data, reducing ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.